
Copper;scandium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;scandium is an alloy composed of copper and scandium. Scandium is a rare earth element that is often used to enhance the properties of other metals. When combined with copper, scandium can significantly improve the alloy’s mechanical and electrical properties. This makes this compound alloys valuable in various high-performance applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper;scandium alloys can be synthesized through metallurgical synthesis using an induction furnace. The process involves melting copper and scandium together and then allowing the mixture to crystallize in graphite crucibles at ambient temperature . The scandium additive can be varied to achieve different properties, with common compositions being CuSc0.15 and CuSc0.3 .
Industrial Production Methods: Industrial production of this compound alloys typically involves mixing, hot metal reduction, and molten salt electrolysis . These methods ensure a uniform distribution of scandium within the copper matrix, enhancing the alloy’s overall properties.
Analyse Des Réactions Chimiques
Types of Reactions: Copper;scandium alloys undergo various chemical reactions, including oxidation, reduction, and substitution. For example, scandium reacts with hydrochloric acid to form scandium chloride and hydrogen gas .
Common Reagents and Conditions: Common reagents used in reactions involving this compound alloys include hydrochloric acid, nitric acid, and other strong acids. The reactions typically occur under standard laboratory conditions, with the major products being scandium chloride and hydrogen gas .
Applications De Recherche Scientifique
Copper;scandium alloys have numerous scientific research applications due to their enhanced mechanical and electrical properties. They are widely used in the production of electrical connectors, lead frames, switches, and other components that require high electrical conductivity and mechanical strength . Additionally, this compound alloys are being explored for their potential in theranostic applications, particularly in the production of radionuclides for cancer therapy .
Mécanisme D'action
The mechanism by which copper;scandium alloys exert their effects is primarily through the enhancement of the copper matrix by scandium. Scandium atoms occupy interstitial sites within the copper lattice, leading to increased strength and thermal stability. This is achieved through precipitation hardening, where scandium precipitates at grain boundaries, thereby impeding dislocation movement and enhancing the alloy’s mechanical properties .
Comparaison Avec Des Composés Similaires
Copper;scandium alloys can be compared to other copper-based alloys, such as copper;zirconium. While both alloys enhance the properties of copper, this compound alloys exhibit higher thermal stability and mechanical strength compared to copper;zirconium alloys . Similar compounds include copper;zirconium and copper;yttrium, which also improve the properties of copper but to a lesser extent than scandium .
Conclusion
This compound alloys represent a significant advancement in materials science, offering enhanced mechanical and electrical properties. Their unique combination of strength, thermal stability, and electrical conductivity makes them valuable in various high-performance applications, from electronics to medical research.
Propriétés
Numéro CAS |
73669-02-0 |
|---|---|
Formule moléculaire |
Cu4Sc |
Poids moléculaire |
299.14 g/mol |
Nom IUPAC |
copper;scandium |
InChI |
InChI=1S/4Cu.Sc |
Clé InChI |
CGSFEBSLXQRCAC-UHFFFAOYSA-N |
SMILES canonique |
[Sc].[Cu].[Cu].[Cu].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



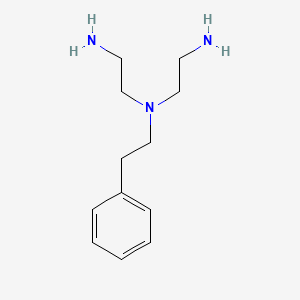
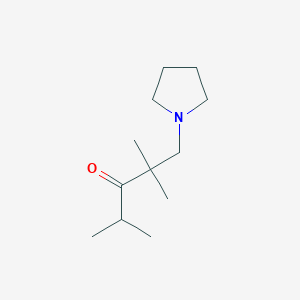

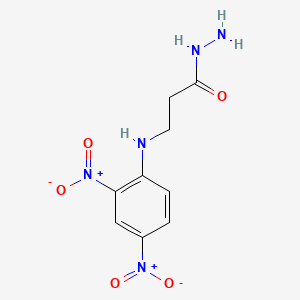

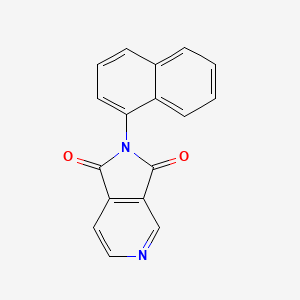
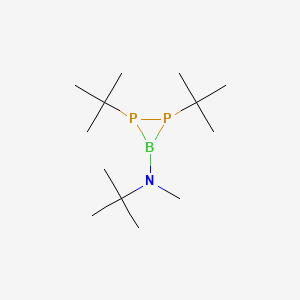
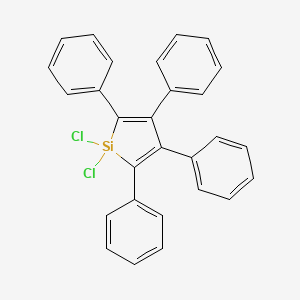
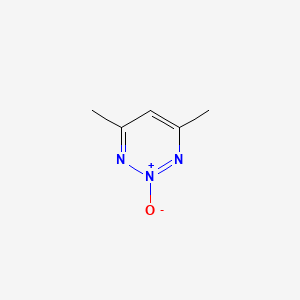

![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)


